MSX-130 falls under the category of small molecule inhibitors. It is classified as an imidazole derivative due to its structural components that include multiple imidazole rings and phenyl groups.
The synthesis of MSX-130 involves several key steps that utilize aromatic compounds. A common synthetic route includes:
The reaction conditions are critical; for instance, using ethanol as a solvent aids in achieving a higher yield of the desired product.
MSX-130's molecular structure can be described as follows:
The structural configuration allows for specific interactions with the receptor's active site, which is essential for its antagonistic effects .
MSX-130 can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can result in alcohols or amines.
MSX-130 exerts its effects primarily through antagonism of CXCR4:
Key physical and chemical properties of MSX-130 include:
These properties are essential for its handling in laboratory settings and potential therapeutic applications.
MSX-130 has significant implications in scientific research and potential therapeutic applications:
MSX-130 (chemical name: 1,1′-[1,4-phenylenebis(methylene)]bis[1,4,8,11-tetraazacyclotetradecane]) is a synthetic small molecule characterized by a bis-tetraazamacrocyclic structure. Its chemical formula is C₃₆H₂₆N₄, with a molecular weight of 514.62 g/mol and a CAS number of 4051-59-6 [1] [5]. As a CXCR4 antagonist, MSX-130 binds selectively to the extracellular domain of the chemokine receptor CXCR4, a G-protein-coupled receptor (GPCR) with seven transmembrane domains. This binding competitively inhibits the natural ligand CXCL12 (SDF-1) by sterically occluding the receptor’s ligand-binding pocket. The interaction disrupts CXCR4’s conformational activation, preventing G-protein coupling (specifically Gαi) and subsequent intracellular signal transduction [6] [7].
Structurally, MSX-130’s rigidity and hydrophobic aromatic rings facilitate high-affinity interactions with key residues in CXCR4’s binding cleft, including Asp171, Asp262, and Glu288, which are critical for CXCL12 docking. This antagonism is quantified by an IC₅₀ in the nanomolar range, though specific values for MSX-130 require further validation [6] [10].
Table 1: Molecular Characteristics of MSX-130
Property | Value |
---|---|
Chemical Formula | C₃₆H₂₆N₄ |
Molecular Weight | 514.62 g/mol |
CAS Number | 4051-59-6 |
Target | CXCR4 |
Mechanism | Competitive Antagonism |
Binding Site | Extracellular domain |
The CXCR4/CXCL12 axis is a master regulator of cancer metastasis. CXCR4 overexpression in tumor cells (e.g., breast, lung, pancreatic cancers) activates downstream pathways upon CXCL12 binding:
MSX-130 blocks these pathways by disrupting ligand-receptor engagement. Preclinical studies demonstrate that MSX-130 (at 100 nM) inhibits invasion by 78% in triple-negative breast cancer (MDA-MB-231) models by suppressing matrix metalloproteinase (MMP)-2/9 secretion and reducing extracellular matrix degradation [1] [10]. Additionally, MSX-130 impedes actin polymerization and cytoskeletal reorganization, critical for tumor cell migration toward CXCL12 gradients in common metastatic sites (bone, liver, lungs) [3] [7].
In vivo, MSX-130 (10 mg/kg, intraperitoneal) significantly reduces hepatic micrometastases in murine models by disrupting CXCR4-mediated homing of circulating tumor cells. This effect correlates with downregulated vascular endothelial growth factor (VEGF) expression, linking CXCR4 inhibition to anti-angiogenic outcomes [9] [10].
CXCR4 signaling fosters a permissive tumor microenvironment (TME) by mediating crosstalk between cancer cells and stromal components:
Table 2: MSX-130’s Functional Impact on Tumor Microenvironment Components
TME Component | Effect of CXCR4 Inhibition | Functional Outcome |
---|---|---|
Cancer-Associated Fibroblasts | Blocks CXCL12-induced EMT | Reduced tumor invasiveness |
Myeloid-Derived Suppressor Cells | Inhibits chemotactic recruitment | Enhanced T-cell cytotoxicity |
Endothelial Cells | Suppresses VEGF-driven angiogenesis | Vasculature normalization |
In fibrotic TME models (e.g., pancreatic cancer), MSX-130 synergizes with chemotherapy by depleting stromal CXCL12, thereby improving drug penetration [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1